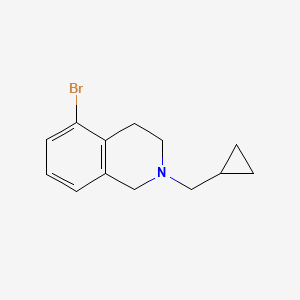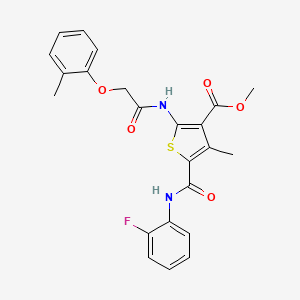
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate is an organosilicon compound known for its unique chemical structure and properties. This compound is characterized by the presence of a silicon atom bonded to a trioxa-dodecane chain and a methylbenzenesulfonate group. It is used in various industrial and research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate typically involves the reaction of 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the formation of 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acids and Bases: Hydrolysis reactions are typically carried out using dilute acids or bases.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol and 4-methylbenzenesulfonic acid.
Applications De Recherche Scientifique
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used as a surfactant and emulsifier in various industrial processes, including the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate involves its ability to interact with various molecular targets through its silicon and sulfonate groups. The silicon atom can form stable bonds with other silicon or carbon atoms, while the sulfonate group can participate in ionic interactions with positively charged species. These interactions enable the compound to modify the properties of other molecules, such as their solubility, stability, and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol: This compound is similar in structure but lacks the sulfonate group, making it less reactive in certain chemical reactions.
12-iodo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane: This compound contains an iodine atom instead of the sulfonate group, which imparts different reactivity and applications.
Uniqueness
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate is unique due to the presence of both silicon and sulfonate groups in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from organic synthesis to industrial processes.
Propriétés
Formule moléculaire |
C19H34O6SSi |
|---|---|
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H34O6SSi/c1-17-7-9-18(10-8-17)26(20,21)24-15-13-22-11-12-23-14-16-25-27(5,6)19(2,3)4/h7-10H,11-16H2,1-6H3 |
Clé InChI |
FADSYUXGMHUXKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)



![[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12069039.png)




![(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione](/img/structure/B12069082.png)



